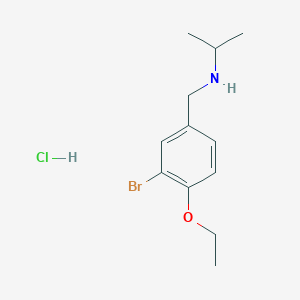
N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Overview
Description
N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as EPPHC, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood, but it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cellular proliferation and survival. N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and has been shown to induce apoptosis in cancer cells. In addition, N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have antioxidant activity and to protect against oxidative stress in vitro. N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been shown to have hypoglycemic effects in animal models and to improve glucose tolerance in diabetic rats.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have antiproliferative effects on cancer cells and may be useful in cancer research. N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been shown to have neuroprotective and hypoglycemic effects, which may be useful in studying neurological and metabolic disorders. However, one limitation of N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments involving this compound.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of research could be to further investigate the mechanism of action of this compound and to identify the molecular targets involved in its biological activity. Another area of research could be to study the potential use of N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could be conducted to investigate the potential use of N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a neuroprotective and hypoglycemic agent in animal models and in clinical trials.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in scientific research due to its reported biological activity. This compound has been shown to have antiproliferative effects on cancer cells and has been studied for its potential use in cancer treatment. N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been studied for its potential use as a neuroprotective agent and has been shown to have antioxidant activity in vitro. In addition, N-(2-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in the treatment of diabetes and has been shown to have hypoglycemic effects in animal models.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-23-16-11-7-6-10-15(16)19-18(24)21-20-17(22)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,22)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFRKHDXPMCLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746838.png)
![3-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4746841.png)
![N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4746842.png)
![2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4746849.png)
![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![3-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4746880.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)

![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)